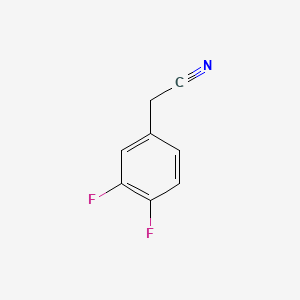









|
REACTION_CXSMILES
|
[F:1][C:2]1[CH:3]=[C:4]([CH2:9][C:10]#[N:11])[CH:5]=[CH:6][C:7]=1[F:8].[H-].[Na+].Br[CH2:15][CH2:16][CH2:17][CH2:18][CH2:19]Br>CN(C=O)C>[F:1][C:2]1[CH:3]=[C:4]([C:9]2([C:10]#[N:11])[CH2:19][CH2:18][CH2:17][CH2:16][CH2:15]2)[CH:5]=[CH:6][C:7]=1[F:8] |f:1.2|
|


|
Name
|
|
|
Quantity
|
2 g
|
|
Type
|
reactant
|
|
Smiles
|
FC=1C=C(C=CC1F)CC#N
|
|
Name
|
|
|
Quantity
|
1.149 g
|
|
Type
|
reactant
|
|
Smiles
|
[H-].[Na+]
|
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
solvent
|
|
Smiles
|
CN(C)C=O
|
|
Name
|
|
|
Quantity
|
1.779 mL
|
|
Type
|
reactant
|
|
Smiles
|
BrCCCCCBr
|
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
solvent
|
|
Smiles
|
CN(C)C=O
|


|
Type
|
CUSTOM
|
|
Details
|
the mixture was stirred at the same temperature for 5 mins
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
STIRRING
|
|
Details
|
the mixture was stirred at a temperature in the range of 0° C. to room temperature for 5 hrs
|
|
Duration
|
5 h
|
|
Type
|
CUSTOM
|
|
Details
|
The reaction was quenched with water
|
|
Type
|
EXTRACTION
|
|
Details
|
extracted with EtOAc
|
|
Type
|
WASH
|
|
Details
|
The mixture was washed with water and brine
|
|
Type
|
EXTRACTION
|
|
Details
|
The combined aqueous layers were back extracted with EtOAc once
|
|
Type
|
WASH
|
|
Details
|
washed with brine
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The combined extracts were dried over Na2SO4
|
|
Type
|
CUSTOM
|
|
Details
|
evaporated
|
|
Type
|
CUSTOM
|
|
Details
|
to give an oily residue
|
|
Type
|
CUSTOM
|
|
Details
|
It was purified by Combiflash (120 g silica gel)
|
|
Type
|
WASH
|
|
Details
|
eluting with 1:9 EtOAc-hexane
|


Reaction Time |
5 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
FC=1C=C(C=CC1F)C1(CCCCC1)C#N
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: AMOUNT | 11.39 mmol | |
| AMOUNT: MASS | 2.52 g | |
| YIELD: PERCENTYIELD | 87% | |
| YIELD: CALCULATEDPERCENTYIELD | 87.2% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |